4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol
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Overview
Description
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is a synthetic compound characterized by its unique chemical structure, which includes a chloro-substituted phenol and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol typically involves a multi-step process. One common method includes the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine in a one-pot synthesis to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol involves its interaction with various molecular targets. In biological systems, it may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: A simpler phenolic compound with similar chloro and phenol groups.
4-chloro-2-({[5-(4-methoxyphenyl)-1H-imidazol-2-yl]amino}methyl)phenol: A closely related compound with slight structural variations.
Uniqueness
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to form metal complexes and its bioactivity make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C18H18ClN3O2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-2-[[[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-16(12-3-6-15(24-2)7-4-12)11-21-18(22)20-10-13-9-14(19)5-8-17(13)23/h3-9,11,23H,10H2,1-2H3,(H,20,21) |
InChI Key |
WTHVYJHYJIUIKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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